6-amino-1H-benzimidazole-2-thiol
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Overview
Description
6-Amino-1H-benzimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core with an amino group at the 6-position and a thiol group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and thiol groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-benzimidazole-2-thiol typically involves the condensation of 1,2-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 1,2-phenylenediamine with carbon disulfide in an alkaline medium to form the intermediate dithiocarbamate, which then undergoes cyclization to yield the benzimidazole core. The amino group can be introduced through nitration and reduction steps, while the thiol group is introduced via thiolation reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated benzimidazoles.
Scientific Research Applications
6-Amino-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 6-amino-1H-benzimidazole-2-thiol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA or proteins, thereby disrupting essential biological processes. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions with biological targets .
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Similar structure but lacks the amino group.
6-Nitro-1H-benzimidazole-2-thiol: Similar structure but has a nitro group instead of an amino group.
2-Aminobenzimidazole: Similar structure but lacks the thiol group.
Uniqueness: 6-Amino-1H-benzimidazole-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-amino-1H-benzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMTLVCACMNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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